

The Natural Occurrence of Cobalt-Containing Spinels: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: COBALT BLUE

Cat. No.: B1171533

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of cobalt-containing spinels, with a focus on their geological settings, mineralogy, and chemical characteristics. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or have an interest in these unique mineral structures. This document summarizes key quantitative data in structured tables, outlines common experimental protocols for their characterization, and provides a visual workflow for their identification and analysis.

Introduction to Cobalt-Containing Spinels

Spinel-group minerals are a class of oxides with the general chemical formula AB_2O_4 , where 'A' is a divalent cation and 'B' is a trivalent cation, arranged in a cubic crystal system. While the archetypal spinel is $MgAl_2O_4$, a wide range of elemental substitutions can occur. The incorporation of cobalt into the spinel structure is of particular interest due to its influence on the mineral's color and magnetic properties.

In nature, cobalt is found in two primary types of spinel structures:

- Thiospinels: In these sulfide minerals, sulfur replaces oxygen, leading to a general formula of AB_2S_4 . The linnaeite group is a prominent example of thiospinels where cobalt is a significant constituent.[\[1\]](#)[\[2\]](#)

- Cobalt-Blue Oxide Spinel: In this case, cobalt acts as a trace element, substituting for magnesium in the MgAl_2O_4 structure. Even in small concentrations, cobalt can impart a vibrant blue color to the spinel, making it a prized gemstone.[3]

Thiospinel Group: The Linnaeite Series

The linnaeite group consists of a series of cobalt-containing thiospinel minerals, often found in hydrothermal veins associated with other cobalt, nickel, and copper sulfides.[4][5][6] The most common members of this group are linnaeite, carrollite, and siegenite.

Linnaeite (Co_3S_4)

Linnaeite is a cobalt sulfide mineral with the ideal chemical formula $\text{Co}^{2+}\text{Co}^{3+}_2\text{S}_4$.[4][7] It is an important ore of cobalt and is typically found in hydrothermal vein deposits.[5][8]

Carrollite (CuCo_2S_4)

Carrollite is a copper-cobalt sulfide and a member of the linnaeite group.[9][10] It is often found in association with other sulfide minerals in hydrothermal deposits.[9] The most beautiful octahedral crystals of carrollite are sourced from the mines of the Democratic Republic of Congo.[9]

Siegenite ($(\text{Ni,Co})_3\text{S}_4$)

Siegenite is a cobalt-nickel sulfide mineral.[11][12] It occurs in hydrothermal copper-nickel-iron sulfide bearing veins.[12] The IMA-approved formula for siegenite is CoNi_2S_4 , representing an inverse spinel structure.[13][14]

Quantitative Data for Thiospinels

The following tables summarize the key quantitative data for linnaeite, carrollite, and siegenite.

Table 1: Crystallographic and Physical Properties of Common Cobalt-Containing Thiospinels

Mineral	Ideal Formula	Crystal System	Space Group	Lattice Parameter (a) in Å	Mohs Hardness	Density (g/cm³)
Linnaeite	Co ₃ S ₄	Isometric	Fd3m	~9.43	4.5 - 5.5	4.8 - 5.8
Carrollite	CuCo ₂ S ₄	Isometric	Fd3m	9.458	4.5 - 5.5	4.5 - 4.8
Siegenite	(Ni,Co) ₃ S ₄	Isometric	Fd3m	9.33	4.5 - 5.5	4.5 - 4.8

Sources:[4][7][12][15][16][17]

Table 2: Chemical Composition of Carrollite from Various Locations (wt%)

Element	Zaire	Gladhammar, Sweden	Siegen, Germany	Mineral Hill, MD, USA
Cu	20.2	13.90	18.98	9.98
Co	38.6	35.15	35.79	36.08
Ni	0.3	7.01	3.66	7.65
Fe	0.6	0.93	2.25	-
S	41.2	40.74	40.64	41.89

Source:[15]

Table 3: Chemical Composition of Siegenite from Various Locations (wt%)

Element	Littfeld, Germany	Mine la Motte, MO, USA	Schönbrunn deposit, Germany	Ideal CoNi ₂ S ₄
Co	26.08	20.36	13.7	19.35
Ni	31.18	31.24	41.5	38.54
Fe	0.62	3.22	2.8	-
Cu	-	3.16	-	-
S	42.63	42.43	42.1	42.11

Source:[18]

Cobalt-Blue Oxide Spinel

Natural blue spinels colored by cobalt are rare and highly valued gemstones. The vibrant blue color is a result of cobalt (Co²⁺) substituting for magnesium (Mg²⁺) in the spinel crystal lattice. [3] The intensity of the blue color is directly related to the concentration of cobalt.

Geological Occurrence

Cobalt-blue spinels are primarily found in metamorphosed limestones and marbles.[3] These geological environments provide the necessary combination of magnesium, aluminum, and the trace element cobalt for the formation of these spinels. Notable occurrences of gem-quality cobalt-blue spinel are in Vietnam, Sri Lanka, Tanzania, and Pakistan.[3][19][20]

Quantitative Data for Cobalt-Blue Oxide Spinel

The following table presents the cobalt content in natural blue spinels from different localities.

Table 4: Cobalt Content in Natural Blue Spinels

Location	Cobalt Content (ppm)	Reference
Sri Lanka	5.3	[21]
Pakistan	>200 (average)	[20]
Vietnam & Afghanistan	17.9 (in a purple spinel with significant cobalt)	GIA
Mogok, Myanmar	Variable, contributes to color	[22]

Note: The color of blue spinel is often influenced by a combination of cobalt and iron.[23]

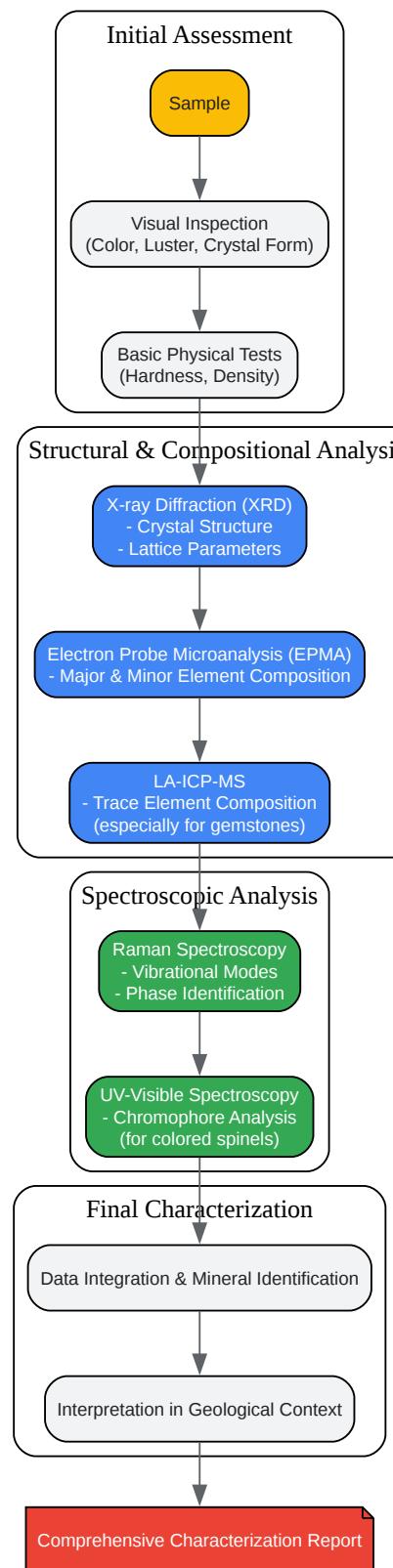
Experimental Protocols for Characterization

The characterization of cobalt-containing spinels involves a range of analytical techniques to determine their crystal structure, chemical composition, and physical properties.

Sample Preparation

- For Thiospinels: Samples are typically prepared as polished sections for microscopic examination and electron probe microanalysis (EPMA). For X-ray diffraction (XRD), a small portion of the mineral is powdered.
- For Oxide Spinels (Gemstones): Non-destructive techniques are preferred. Gemstones are typically cleaned and can be analyzed directly. For some analyses like LA-ICP-MS, a small, almost invisible spot on the girdle of the stone is ablated.

Key Analytical Techniques


- X-ray Diffraction (XRD): This is a fundamental technique to identify the crystal structure and determine the lattice parameters of the spinel. A powdered sample is irradiated with X-rays, and the resulting diffraction pattern is unique to the mineral's crystal structure.[24]
- Electron Probe Microanalysis (EPMA): EPMA is used to obtain accurate quantitative chemical compositions of the minerals. A focused beam of electrons is directed at a polished sample, causing the emission of characteristic X-rays from the elements present. By comparing the intensities of these X-rays to those from standards of known composition, the

elemental concentrations can be determined.[25] For sulfide minerals, synthetic standards such as CoS for cobalt are often used.[25][26]

- Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): This is a highly sensitive technique used to determine the trace element composition of minerals, particularly in gemstones where non-destructive or minimally destructive analysis is crucial. A laser ablates a microscopic amount of the sample, which is then transported to an ICP-MS for elemental analysis.[27][28]
- Raman Spectroscopy: This technique provides information about the vibrational modes of the crystal lattice and can be used for mineral identification and to study compositional variations. The Raman spectra of spinels have characteristic peaks that can be used to distinguish them from other minerals.[19]
- UV-Visible Spectroscopy: This method is particularly useful for colored minerals like cobalt-blue spinel. It measures the absorption of light at different wavelengths, which provides information about the electronic transitions of the coloring elements (chromophores) like cobalt and iron.[19]

Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the identification and characterization of a suspected cobalt-containing spinel.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiospinel group (Thiospinel Group) - Rock Identifier [rockidentifier.com]
- 2. mindat.org [mindat.org]
- 3. gem-a.com [gem-a.com]
- 4. Linnaeite - Wikipedia [en.wikipedia.org]
- 5. handbookofmineralogy.org [handbookofmineralogy.org]
- 6. Linnaeite - Encyclopedia [le-comptoir-geologique.com]
- 7. gktoday.in [gktoday.in]
- 8. Linnaeite Mineral Data [webmineral.com]
- 9. Carrollite (Carrollite) - Rock Identifier [rockidentifier.com]
- 10. Carrollite [hyperphysics.phy-astr.gsu.edu]
- 11. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]
- 12. Siegenite - Wikipedia [en.wikipedia.org]
- 13. mindat.org [mindat.org]
- 14. mindat.org [mindat.org]
- 15. azomining.com [azomining.com]
- 16. mindat.org [mindat.org]
- 17. mindat.org [mindat.org]
- 18. handbookofmineralogy.org [handbookofmineralogy.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. gia.edu [gia.edu]
- 22. mdpi.com [mdpi.com]

- 23. Spinel Color and Magnetism, Blue Spinel and Cobalt Spinel [gemstonemagnetism.com]
- 24. shelbygemfactory.com [shelbygemfactory.com]
- 25. Frontiers | Sphalerite as a non-traditional critical metal source: Correlative microscopy (EPMA, EBSD, and APT) of cobalt-enriched sulfides from the sediment-hosted copper-cobalt Dolostone Ore Formation deposit, Namibia [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. chimia.ch [chimia.ch]
- 28. Spinel Inclusion in Spinel | Gems & Gemology [gia.edu]
- To cite this document: BenchChem. [The Natural Occurrence of Cobalt-Containing Spinels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171533#natural-occurrence-of-cobalt-containing-spinels>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com